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4-Aminooxane-3-carboxylic acid

Cat. No.: B13251547
M. Wt: 145.16 g/mol
InChI Key: YSQUSEAQPGJNPB-UHFFFAOYSA-N
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Description

4-Aminooxane-3-carboxylic acid is a chiral organic compound of significant interest in medicinal chemistry and drug discovery. It features both a carboxylic acid functional group and an amino group on a saturated oxane (tetrahydropyran) ring, making it a versatile scaffold for the synthesis of more complex molecules. The presence of the carboxyl group allows for various transformation and conjugation reactions, including salt formation, reduction to alcohols, and conversion to esters, amides, and acyl halides . As a constrained amino acid analog, it can be incorporated into peptide structures to influence their secondary structure and metabolic stability, providing a tool for probing biological function and developing novel therapeutics. The specific stereochemistry of the molecule is a critical factor in its biological activity and interaction with enzyme active sites. Researchers can utilize this compound as a key synthetic intermediate for developing potential pharmaceutical agents, such as sedative compounds, drawing inspiration from the biological activity observed in other high-value amino acid derivatives like 4-amino-3-cinnolinecarboxylic acid . Its amphiphilic nature, stemming from the hydrophilic carboxyl group and the hydrophobic alkyl chain of the ring, may also be exploited in materials science for the development of surfactants or in the study of self-assembling structures . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO3 B13251547 4-Aminooxane-3-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

4-aminooxane-3-carboxylic acid

InChI

InChI=1S/C6H11NO3/c7-5-1-2-10-3-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)

InChI Key

YSQUSEAQPGJNPB-UHFFFAOYSA-N

Canonical SMILES

C1COCC(C1N)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Aminooxane 3 Carboxylic Acid

The synthesis of structurally complex molecules such as 4-aminooxane-3-carboxylic acid, a heterocyclic β-amino acid, requires sophisticated and stereocontrolled chemical strategies. The presence of two adjacent stereocenters on the oxane ring, along with the dual functionality of an amino and a carboxyl group, presents significant synthetic challenges. This section details advanced methodologies developed for the preparation of this compound and its derivatives, focusing on stereoselective approaches and the synthesis of versatile building blocks.

Mechanistic Investigations of 4 Aminooxane 3 Carboxylic Acid Reactivity

Chemical Transformations of the Carboxylic Acid Functionality in 4-Aminooxane-3-carboxylic Acid

The carboxylic acid group is a primary site for a variety of chemical transformations, enabling the synthesis of esters, amides, and alcohols, each with distinct properties and applications.

Esterification Reactions and Kinetic Studies

The conversion of the carboxylic acid group of this compound to an ester is a fundamental transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions, is a common method. libretexts.org The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.

Kinetic studies on the esterification of related cyclic amino acids and amino alcohols reveal that the reaction rates are influenced by structural factors and the ability to form hydrogen-bonded intermediates. researchgate.net For instance, the rate of esterification can be significantly affected by the proximity and orientation of the amino group, which can activate the carboxylic acid through hydrogen bonding. researchgate.net

Table 1: Representative Conditions for Fischer Esterification

AlcoholAcid CatalystSolventTemperature (°C)Typical Outcome
MethanolH₂SO₄ (catalytic)Methanol (excess)RefluxMethyl Ester Formation
EthanolHCl (gas)Ethanol (excess)RefluxEthyl Ester Formation
tert-ButanolTsOH (catalytic)Dioxane50-80tert-Butyl Ester Formation

This table presents generalized conditions for Fischer esterification applicable to carboxylic acids.

The kinetics of these reactions often follow a second-order model, and kinetic parameters can be determined by monitoring the concentration of reactants over time. mdpi.com The reaction rate is dependent on the concentrations of the carboxylic acid, alcohol, and catalyst.

Amide Bond Formation and Peptide Coupling Methodologies

The formation of an amide bond by coupling the carboxylic acid group with an amine is one of the most significant reactions in organic and medicinal chemistry. luxembourg-bio.com Direct reaction between a carboxylic acid and an amine is typically inefficient and requires high temperatures. luxembourg-bio.com Therefore, the carboxylic acid must first be "activated." researchgate.net

A wide array of coupling reagents has been developed to facilitate this transformation under mild conditions, which is particularly crucial when dealing with sensitive substrates like amino acids to prevent side reactions such as epimerization. luxembourg-bio.com These reagents convert the hydroxyl of the carboxylic acid into a good leaving group, promoting nucleophilic attack by the amine. luxembourg-bio.com

Common classes of coupling reagents include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com To minimize racemization, additives like 1-Hydroxybenzotriazole (HOBt) are often included. luxembourg-bio.com

Uronium/Aminium Salts: Reagents such as HATU, HBTU, and PyBOP are highly efficient and provide rapid coupling with minimal side reactions.

Phosphonium Salts: Reagents like PyBOP and BOP are also effective, particularly for sterically hindered couplings.

The choice of methodology depends on factors such as the specific amine and carboxylic acid substrates, the desired scale, and the need to preserve stereochemical integrity. unimi.it

Table 2: Common Peptide Coupling Reagents and Conditions

ReagentAdditiveBaseSolventKey Features
DICHOBt or OxymaDIPEADMF, DCMLow cost, common in solid-phase synthesis.
HATUNoneDIPEA, CollidineDMFHigh efficiency, low racemization.
PyBOPNoneDIPEADMF, DCMEffective for hindered couplings.
EDCHOBtNone (forms water-soluble urea)DCM, WaterIdeal for aqueous media and solution-phase.

This table summarizes common reagents and conditions used for amide bond formation.

Reduction of the Carboxyl Group

The carboxyl group of this compound can be reduced to a primary alcohol. This transformation requires strong reducing agents, as carboxylic acids are less reactive towards reduction than aldehydes or ketones. britannica.com

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and common reagent for the reduction of carboxylic acids to primary alcohols. britannica.comorganicchemistrytutor.com The mechanism involves an initial acid-base reaction where the acidic proton of the carboxylic acid is removed, followed by coordination of the aluminum species to the carboxylate and subsequent delivery of hydride ions. organicchemistrytutor.com An aqueous workup is required to protonate the resulting alkoxide.

Borane (BH₃): Diborane or its complexes (e.g., BH₃·THF) are also highly effective for reducing carboxylic acids. nih.govnih.gov A key advantage of borane is its chemoselectivity; it reduces carboxylic acids and amides but is generally unreactive towards esters and many other functional groups, allowing for selective transformations in complex molecules. nih.govnih.gov The reaction proceeds through the formation of triacyloxyborane intermediates, which are then further reduced. nih.gov

Sodium borohydride (NaBH₄) is typically not strong enough to reduce carboxylic acids. organicchemistrytutor.com

Reactivity Profile of the Amino Group in this compound

The primary amino group is a nucleophilic center that readily participates in reactions to form a variety of derivatives. Its reactivity must be managed, often through the use of protecting groups, especially during transformations involving the carboxylic acid.

N-Alkylation and N-Acylation Reactions

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved through several methods:

Reductive Amination: This involves reacting the amine with an aldehyde or ketone to form an imine (or iminium ion), which is then reduced in situ using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). libretexts.org

Nucleophilic Substitution: Reaction with alkyl halides can lead to N-alkylation. However, this method can be difficult to control and may result in over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts. libretexts.org The use of a base is typically required to neutralize the acid formed during the reaction. fabad.org.tr

N-Acylation is the reaction of the amino group with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form an amide. This is a fundamental reaction for protecting the amino group during peptide synthesis or for synthesizing various amide derivatives. When reacting with acyl chlorides or anhydrides, the reaction is often rapid and exothermic. A base, such as pyridine or triethylamine, is typically added to scavenge the acidic byproduct (e.g., HCl).

Formation of Amine Derivatives

The nucleophilic nature of the primary amine in this compound allows for the synthesis of a wide range of derivatives. Beyond simple alkylation and acylation, other important transformations include:

Sulfonamide Formation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, nosyl chloride) in the presence of a base yields sulfonamides. Sulfonamides are often used as protecting groups for amines due to their stability and distinct cleavage conditions.

Urea and Carbamate Formation: Reaction with isocyanates leads to the formation of ureas, while reaction with chloroformates (e.g., benzyl chloroformate, Boc-anhydride) yields carbamates. Carbamates, such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), are among the most important protecting groups in peptide chemistry. chemimpex.com

The synthesis of these derivatives is critical for modifying the molecule's properties and for its incorporation into larger, more complex structures. nih.govsygnaturediscovery.com

Table 3: Common Compound Names

Abbreviation / Trivial NameSystematic Name
DCCN,N'-Dicyclohexylcarbodiimide
DICN,N'-Diisopropylcarbodiimide
HOBt1-Hydroxybenzotriazole
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
PyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate
EDCN-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide
DIPEAN,N-Diisopropylethylamine
DMFDimethylformamide
DCMDichloromethane
TsOHp-Toluenesulfonic acid
Boc AnhydrideDi-tert-butyl dicarbonate

Ring System Reactivity and Stability of the Oxane Moiety

The structural foundation of this compound is the oxane ring, a six-membered saturated heterocycle containing one oxygen atom. The preferred IUPAC name for this ring system is oxane wikipedia.orgwikipedia.org. The stability and reactivity of this moiety are governed by principles analogous to those of cyclohexane, its carbocyclic counterpart. Six-membered rings are notably stable as they can adopt a puckered, non-planar "chair" conformation, which minimizes two major types of strain: angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent bonds) openochem.orgyoutube.com.

The oxane ring is generally characterized by its low reactivity and high stability, behaving much like an acyclic ether wikipedia.org. The C-O-C ether linkage within the ring is robust under neutral and basic conditions. However, like other ethers, the oxane ring can undergo cleavage reactions under strongly acidic conditions, typically involving protonation of the ring oxygen followed by nucleophilic attack. A plausible mechanism for the acid-catalyzed ring opening of a substituted oxane could involve protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack at either C2 or C6, leading to a 1,5-difunctionalized pentane derivative. The presence of the amino and carboxylic acid substituents on the ring can influence this reactivity. For instance, the amino group could be protonated under acidic conditions, potentially introducing electrostatic effects that may hinder or alter the course of ring-opening reactions.

Table 1: Comparative Ring Strain in Cyclic Ethers
Ring SystemRing SizeApproximate Ring Strain (kcal/mol)Relative Reactivity
Oxirane3~27High
Oxetane (B1205548)4~25Moderate
Oxolane (Tetrahydrofuran)5~6Low
Oxane (Tetrahydropyran)6~1Very Low

While the oxane ring itself is relatively inert, the primary reactivity of this compound is expected to stem from its amino and carboxylic acid functional groups. These groups are the sites for common organic transformations such as acylation, alkylation, esterification, and amide bond formation. The reactivity of the heterocycle itself would likely only be observed under more forcing conditions that are designed to promote ether cleavage researchgate.net.

Stereochemical Implications in Reactions of this compound

The stereochemistry of this compound is a critical factor that dictates its conformational preferences and the stereochemical outcome of its reactions. The molecule possesses two adjacent chiral centers at the C3 and C4 positions. Consequently, it can exist as four distinct stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The (3R,4R) and (3S,4S) isomers are a pair of enantiomers, as are the (3R,4S) and (3S,4R) isomers. The relationship between these two pairs is diastereomeric.

Table 2: Stereoisomers of this compound
ConfigurationRelationshipRelative Stereochemistry
(3R, 4R)Enantiomerstrans
(3S, 4S)
(3R, 4S)Enantiomerscis
(3S, 4R)

The spatial arrangement of the amino and carboxylic acid groups is determined by the chair conformation of the oxane ring. To achieve maximum stability, bulky substituents on a six-membered ring preferentially occupy the equatorial position to minimize destabilizing steric interactions known as 1,3-diaxial strain openochem.orgmasterorganicchemistry.com. The conformational preference of the amino and carboxyl groups will depend on their relative stereochemistry (cis or trans).

Trans-isomers ((3R,4R) and (3S,4S)) : In the most stable chair conformation, one substituent would likely be axial and the other equatorial. A ring flip would interchange these positions. The equilibrium will favor the conformer where the bulkier group occupies the equatorial position.

Cis-isomers ((3R,4S) and (3S,4R)) : The most stable conformation would allow both substituents to be in equatorial positions (a trans-diequatorial arrangement relative to the ring plane), which would be significantly lower in energy than the alternative diaxial conformation resulting from a ring flip.

The fixed spatial orientation of the substituents in the preferred chair conformation has significant implications for the molecule's reactivity. The principle of steric approach control dictates that attacking reagents will approach the reactive center from the less sterically hindered face of the molecule .

For example, in a hypothetical reduction of the carboxylic acid group (at C3) to a primary alcohol, the hydride reagent would preferentially attack from the face opposite to the substituent at C4 if that substituent were axial. If the C4 substituent were equatorial, the steric hindrance would be less pronounced, but facial selectivity could still be observed. The pre-existing stereocenter at C4 directs the formation of the new stereocenter at C3, a process known as substrate-controlled diastereoselection.

Similarly, reactions involving the amino group at C4 would be influenced by the stereochemistry at C3. The conformational locking of the ring dictates the accessibility of the nitrogen's lone pair and the trajectory of incoming electrophiles. Any elimination reaction, such as a Hofmann elimination of a derivative, would be expected to follow strict stereochemical rules, requiring an anti-periplanar arrangement of the hydrogen and the leaving group, a geometry that is highly dependent on the chair conformation chemistrysteps.comyoutube.com.

Advanced Spectroscopic Characterization of 4 Aminooxane 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, the chemical environment, connectivity, and spatial relationships of atoms within 4-Aminooxane-3-carboxylic acid can be mapped out.

¹H NMR Chemical Shift Analysis of Oxane Ring and Functional Groups

The protons on the oxane ring are expected to appear in distinct regions of the spectrum. The methylene (B1212753) protons adjacent to the ring oxygen (at C6 and C2) are deshielded and would typically resonate in the range of 3.5–4.5 ppm chemicalbook.com. The remaining protons on the oxane ring (at C4 and C5), as well as the proton at the C3 position, would likely appear further upfield, generally in the 1.5-3.0 ppm range chemicalbook.com. The proton alpha to the carboxylic acid group (H3) and the proton alpha to the amino group (H4) would be deshielded compared to simple alkane protons, with their exact shifts depending on the stereochemistry and solvent.

The amine (-NH2) protons and the carboxylic acid (-COOH) proton are exchangeable, and their signals can be broad. The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield, often between 10.0 and 12.0 ppm creative-biostructure.commdpi.com. The chemical shift of the amine protons is more variable, usually appearing between 2.0 and 5.0 ppm, and can also be broad.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for similar structural motifs. Actual values may vary depending on solvent and experimental conditions.)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-COOH10.0 - 12.0broad s
-NH₂2.0 - 5.0broad s
H2 (axial/eq)3.5 - 4.5m
H6 (axial/eq)3.5 - 4.5m
H32.5 - 3.0m
H42.8 - 3.5m
H5 (axial/eq)1.5 - 2.5m

s = singlet, m = multiplet, eq = equatorial

¹³C NMR Chemical Shift Assignments, including Carbonyl Carbon

The carbon-13 NMR (¹³C NMR) spectrum reveals the number of unique carbon environments and provides information about the type of carbon atom (e.g., C, CH, CH2, CH3).

For this compound, the carbonyl carbon (C=O) of the carboxylic acid group is the most deshielded, typically resonating in the range of 170-180 ppm creative-biostructure.commdpi.com. The carbons of the oxane ring attached to the oxygen atom (C2 and C6) are also significantly deshielded and are expected to appear between 60 and 80 ppm. The carbons bearing the amino (C4) and carboxylic acid (C3) substituents would fall in the approximate range of 50-65 ppm. The remaining ring carbon (C5) would be the most shielded of the ring carbons, resonating further upfield.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound (Note: These are estimated values based on typical ranges for similar structural motifs. Actual values may vary depending on solvent and experimental conditions.)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O170 - 180
C265 - 80
C665 - 80
C450 - 65
C350 - 65
C520 - 40

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and determining the molecule's connectivity and stereochemistry.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. weebly.com For this compound, COSY would show correlations between adjacent protons on the oxane ring (e.g., H2 with H3, H3 with H4, H4 with H5, and H5 with H6), confirming the sequence of protons around the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~3.0 ppm (predicted for H4) would show a cross-peak with the carbon signal at ~55 ppm (predicted for C4).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. For example, HMBC would show a correlation between the protons on C2 and C5 with the carbonyl carbon of the carboxylic acid, confirming the position of the functional group at C3. It would also help connect the various spin systems within the oxane ring.

Together, these 2D NMR techniques provide a comprehensive map of the molecular structure, allowing for the confirmation of the this compound framework and providing insights into its relative stereochemistry through the analysis of coupling constants and NOESY (Nuclear Overhauser Effect Spectroscopy) correlations.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.

Analysis of Carboxyl O-H Stretching Vibrations

The hydroxyl (O-H) group of the carboxylic acid function gives rise to one of the most recognizable bands in an IR spectrum. Due to strong intermolecular hydrogen bonding, which often leads to the formation of dimers, the O-H stretching vibration appears as a very broad and intense absorption band. For this compound, this band is expected to be observed in the region of 2500-3300 cm⁻¹. This broad feature often overlaps with the C-H stretching vibrations.

Characterization of Carbonyl C=O Stretching Frequencies

The carbonyl (C=O) group of the carboxylic acid provides a sharp and intense absorption band, which is highly characteristic. For saturated, non-conjugated carboxylic acids like this compound, this C=O stretching vibration typically occurs in the range of 1700-1725 cm⁻¹ when the molecule is in a hydrogen-bonded dimeric form. If the acid is monomeric (e.g., in a very dilute solution with a non-polar solvent), the frequency can shift to a higher wavenumber, around 1760 cm⁻¹. The presence of this strong band, in conjunction with the broad O-H stretch, is a definitive indicator of the carboxylic acid functional group.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration ModeExpected Frequency (cm⁻¹)Intensity
Carboxyl (-COOH)O-H stretch2500 - 3300Strong, Broad
Carbonyl (C=O)C=O stretch1700 - 1725Strong, Sharp
Amine (-NH₂)N-H stretch3200 - 3500Medium
Oxane (C-O-C)C-O stretch1050 - 1150Strong

Amino Group Vibrational Modes

The vibrational characteristics of the amino group (-NH₂) in this compound are fundamental to its structural elucidation via infrared (IR) spectroscopy. The amino group gives rise to several distinct vibrational modes, primarily stretching and bending, which appear in characteristic regions of the infrared spectrum.

The N-H stretching vibrations are typically observed in the 3500-3300 cm⁻¹ region. libretexts.org For a primary amine like the one in this compound, two distinct bands are expected:

Asymmetric Stretching (ν_as(N-H)) : This mode involves the two N-H bonds stretching out of phase with each other. It appears at a higher frequency, typically in the range of 3500-3400 cm⁻¹.

Symmetric Stretching (ν_s(N-H)) : In this mode, both N-H bonds stretch in phase. This vibration requires less energy and thus appears at a lower frequency, generally between 3400-3300 cm⁻¹. libretexts.org

The presence of two distinct peaks in this region is a clear indicator of a primary amine (-NH₂). The exact positions of these bands can be influenced by hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonding can cause these peaks to broaden and shift to lower wavenumbers.

In addition to stretching, the amino group also exhibits bending vibrations:

Scissoring (Bending) (δ(N-H)) : This in-plane bending vibration is analogous to the scissoring motion of blades. For primary amines, it typically appears as a medium to strong absorption in the 1650-1580 cm⁻¹ region. This peak can sometimes overlap with the carboxylate (COO⁻) asymmetric stretching vibration in the zwitterionic form of the amino acid.

These vibrational modes provide a spectroscopic "fingerprint" for the amino group, allowing for its confirmation and the study of its electronic and structural environment within the molecule.

Table 1: Characteristic Infrared Vibrational Modes for the Amino Group of this compound

Vibrational ModeDescriptionTypical Frequency Range (cm⁻¹)
Asymmetric N-H StretchBoth N-H bonds stretch out of phase.3500 - 3400
Symmetric N-H StretchBoth N-H bonds stretch in phase.3400 - 3300
N-H Scissoring (Bending)In-plane bending of the H-N-H group.1650 - 1580

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound. Soft ionization techniques are particularly useful for analyzing amino acids, as they minimize fragmentation during the ionization process, allowing for clear observation of the molecular ion.

Electrospray Ionization (ESI) is a soft ionization technique ideally suited for polar, non-volatile molecules like amino acids. In ESI-MS, the analyte is introduced into the mass spectrometer in solution. europeanpharmaceuticalreview.com For this compound, analysis is typically performed in the positive ion mode. Under acidic conditions, the amino group readily accepts a proton, forming a positively charged ion. nih.govacs.org

The primary ion observed in the ESI-MS spectrum would be the protonated molecule, [M+H]⁺. Given the molecular formula C₅H₉NO₃, the monoisotopic mass of this compound is 131.0582 g/mol . Therefore, the ESI-MS spectrum would be expected to show a prominent peak at a mass-to-charge ratio (m/z) of 132.0655. The observation of this ion confirms the molecular weight of the compound. ESI is highly efficient for generating gas-phase ions from molecules in solution with minimal fragmentation. europeanpharmaceuticalreview.comnih.gov

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the protonated molecular ion ([M+H]⁺), providing valuable structural information. The fragmentation of cyclic amino acids can be complex due to the stability of the ring structure. nih.govresearchgate.net The fragmentation process for protonated this compound (m/z 132.0655) would likely involve several key pathways initiated by collision-induced dissociation (CID).

Plausible fragmentation pathways include:

Loss of Formic Acid (HCOOH) : A common fragmentation for carboxylic acids involves the neutral loss of formic acid (46.0055 Da). This would result in a fragment ion at m/z 86.0600.

Decarboxylation (Loss of CO₂) : The loss of carbon dioxide (44.0040 Da) from the parent ion is another characteristic fragmentation of amino acids, leading to a fragment at m/z 88.0615.

Loss of Water (H₂O) : Dehydration can occur, resulting in the loss of a water molecule (18.0106 Da) and the formation of a fragment ion at m/z 114.0549.

Ring Opening and Subsequent Fragmentations : The cyclic structure can undergo ring opening, followed by further fragmentation. nih.govrsc.org This can lead to a variety of smaller fragments. For instance, cleavage of the C-C bond between the carboxyl group and the oxane ring could lead to the loss of the carboxyl group (•COOH, 45.0029 Da), resulting in a radical cation at m/z 87.0626. A subsequent loss of CO (28.0061 Da) from this fragment could also be observed.

The analysis of these fragment ions allows for the confirmation of the connectivity of atoms within the molecule, supporting the proposed structure of this compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). bioanalysis-zone.commeasurlabs.com This capability is crucial for unambiguously determining the elemental composition of the parent ion and its fragments. While conventional mass spectrometry measures nominal mass, HRMS can distinguish between ions with the same integer mass but different elemental formulas. bioanalysis-zone.com

For this compound (C₅H₉NO₃), the theoretical exact mass of the protonated molecule [M+H]⁺ is 132.0655. An HRMS measurement confirming this exact mass would provide strong evidence for the molecular formula C₅H₁₀NO₃⁺. Similarly, measuring the exact masses of the fragment ions in an MS/MS experiment confirms their elemental compositions, adding a high degree of confidence to the structural elucidation derived from the fragmentation pathways. sannova.netmdpi.com This level of accuracy is invaluable for distinguishing the target compound from potential isomers or impurities. bioanalysis-zone.com

Table 2: Predicted ESI-MS and HRMS Data for this compound

Ion SpeciesFormulaTheoretical m/z (Exact Mass)Plausible Neutral Loss
[M+H]⁺C₅H₁₀NO₃⁺132.0655-
[M+H - H₂O]⁺C₅H₈NO₂⁺114.0549H₂O
[M+H - CO₂]⁺C₄H₁₀NO⁺88.0615CO₂
[M+H - HCOOH]⁺C₄H₈N⁺86.0600HCOOH

Computational Chemistry and Theoretical Modeling of 4 Aminooxane 3 Carboxylic Acid

Quantum Mechanical Studies (e.g., Density Functional Theory)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule. DFT calculations can provide detailed information about the electronic structure, geometry, and energetic landscape of 4-Aminooxane-3-carboxylic acid.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO/LUMO)

The electronic behavior of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. mdpi.com

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. youtube.com For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group due to its lone pair of electrons. The LUMO is anticipated to be centered around the carboxyl group, specifically on the antibonding π* orbital of the carbonyl (C=O) bond. This distribution suggests that the amino group would be the primary site for electrophilic attack, while the carboxyl carbon would be susceptible to nucleophilic attack.

The energy of these orbitals and the resulting gap dictate various molecular properties, as outlined in the table below.

ParameterDefinitionSignificance for this compound
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the molecule's electron-donating capability.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the molecule's electron-accepting capability.
Energy Gap (ΔE) ΔE = ELUMO - EHOMOA key indicator of chemical reactivity; a smaller gap implies higher reactivity and lower stability. nih.govresearchgate.net
Ionization Potential (I) The minimum energy required to remove an electron. Approximated as I ≈ -EHOMO.Quantifies the molecule's tendency to be oxidized.
Electron Affinity (A) The energy released when an electron is added. Approximated as A ≈ -ELUMO.Quantifies the molecule's tendency to be reduced.

This table outlines theoretical parameters derivable from HOMO-LUMO analysis and their importance in understanding the chemical behavior of this compound.

Geometry Optimization and Energetic Profiles

Geometry optimization calculations using DFT, for instance with the B3LYP functional and a 6-311G(d,p) basis set, would determine the most stable three-dimensional structure of this compound. materialsciencejournal.org These calculations minimize the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface.

This process would likely reveal multiple stable conformers due to the flexibility of the oxane ring (e.g., chair, boat, twist-boat conformations) and the rotation around the C-C and C-N bonds. By calculating the relative energies of these conformers, a comprehensive energetic profile can be constructed, identifying the most probable shapes the molecule will adopt at a given temperature.

Prediction of Spectroscopic Parameters (e.g., IR, NMR)

DFT calculations are highly effective in predicting spectroscopic data, which can be used to verify the structure and identity of a synthesized compound. mdpi.com

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the optimized molecular structure. For this compound, these calculations would predict characteristic absorption bands. The carboxyl group gives rise to two very distinct absorptions: a very broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretch between 1710 and 1760 cm⁻¹. pressbooks.publibretexts.orglibretexts.org Other predictable vibrations include the N-H stretches of the amino group and C-O stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method within DFT can accurately predict the chemical shifts of ¹H and ¹³C nuclei. mdpi.com

¹H NMR: The acidic proton of the carboxylic acid (–COOH) is expected to be highly deshielded, appearing far downfield in the 10-12 ppm region. libretexts.orglibretexts.org Protons on carbons adjacent to the electron-withdrawing carboxyl group would appear in the 2-3 ppm range. libretexts.org

¹³C NMR: The carbonyl carbon of the carboxylic acid is characteristically deshielded, with a predicted chemical shift in the 165-185 ppm range. pressbooks.publibretexts.org

Spectroscopic ParameterFunctional GroupPredicted Characteristic Signal
IR Absorption (O-H Stretch) Carboxylic AcidBroad, 2500-3300 cm⁻¹ pressbooks.publibretexts.org
IR Absorption (C=O Stretch) Carboxylic AcidStrong, 1710-1760 cm⁻¹ pressbooks.publibretexts.org
¹H NMR Chemical Shift Carboxylic Acid Proton (-COOH)Singlet, ~10-12 ppm libretexts.orglibretexts.org
¹³C NMR Chemical Shift Carbonyl Carbon (-C OOH)~165-185 ppm pressbooks.publibretexts.org

This table summarizes the key spectroscopic signals that would be predicted for this compound using DFT calculations, based on general data for carboxylic acids.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes that are not captured by static quantum mechanical calculations.

Conformational Flexibility and Dynamics in Different Environments

MD simulations would reveal the conformational landscape of this compound in detail. By simulating the molecule in a vacuum or in different solvents, one could observe transitions between different chair and boat conformations of the oxane ring. These simulations would quantify the flexibility of the ring and the rotational freedom of the amino and carboxylic acid substituents, providing a dynamic picture of the molecule's structural behavior.

Solvent Effects and Intermolecular Interactions

The behavior of this compound is expected to be highly dependent on its environment, particularly in aqueous solutions. MD simulations are ideal for studying these solvent effects. Simulations would explicitly model the interactions between the solute and surrounding water molecules.

Key interactions that would be observed include:

Hydrogen Bonding: The amino group (–NH₂) and the carboxylic acid group (–COOH) are both capable of acting as hydrogen bond donors and acceptors. MD simulations would show the formation of a dynamic hydrogen bond network with water molecules, which would significantly influence the molecule's solubility and conformational preferences.

Dimerization: In nonpolar solvents or in a condensed phase, carboxylic acids are known to form hydrogen-bonded dimers. libretexts.org Simulations could predict the stability and dynamics of such dimer formation for this compound.

Ionization State: Depending on the pH of the aqueous environment, the amino and carboxylic acid groups can exist in different protonation states (e.g., cationic -NH₃⁺, anionic -COO⁻, or zwitterionic). MD simulations can be performed on these different states to understand how ionization affects the molecule's structure, dynamics, and interactions with the solvent.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR models are statistical tools that correlate the structural features of molecules with their physicochemical properties and biological activities. The development of such models for this compound would be a valuable endeavor.

Derivation of Molecular Descriptors

The foundational step in any QSPR study is the calculation of molecular descriptors. For this compound, these would fall into several categories:

Topological descriptors: These would describe the atomic connectivity within the molecule, such as branching indices and topological polar surface area.

Geometrical descriptors: These would depend on the 3D coordinates of the atoms and include molecular volume, surface area, and shape indices.

Quantum-chemical descriptors: Derived from quantum mechanical calculations, these would provide insights into the electronic properties, such as partial atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO).

Physicochemical descriptors: These would include properties like logP (lipophilicity), pKa (acidity/basicity), and molar refractivity.

While general methodologies for descriptor calculation are well-established, specific values for this compound are not documented in the available literature.

Interactive Data Table: Hypothetical Molecular Descriptors for QSPR Studies

Below is a hypothetical table of molecular descriptors that would be calculated for this compound in a typical QSPR study. The values are for illustrative purposes only and are not based on actual calculations.

Descriptor ClassDescriptor NameHypothetical ValueSignificance
Topological Wiener Index158Describes molecular branching
Geometrical Molecular Surface Area185.4 ŲRelates to solubility and transport properties
Quantum-Chemical Dipole Moment3.2 DIndicates overall molecular polarity
Physicochemical LogP-1.5Predicts partitioning between water and octanol

Predictive Models for Chemical Behavior and Synthesis Efficiency

Once a set of molecular descriptors is established, predictive models could be developed. For this compound, these models could target:

Chemical Behavior: Predicting properties such as solubility, stability, and reactivity with other molecules. For instance, a model could predict its binding affinity to a specific biological target.

Synthesis Efficiency: Correlating structural features of related precursors to the yield and purity of the final this compound product. This would be invaluable for optimizing its synthesis.

Currently, no such predictive models specific to this compound have been published.

Theoretical Insights into Reaction Mechanisms Involving this compound

Theoretical chemistry provides powerful tools to elucidate the step-by-step pathways of chemical reactions. For this compound, computational methods like Density Functional Theory (DFT) could be employed to study various potential reactions, such as:

Peptide bond formation: Investigating the mechanism of its reaction with other amino acids.

Ring-opening reactions: Exploring the stability of the oxane ring under different conditions.

Reactions at the stereocenters: Understanding the stereoselectivity of reactions involving the chiral centers of the molecule.

Such studies would involve calculating the geometries and energies of reactants, transition states, and products to map out the entire reaction energy profile. However, at present, no theoretical studies on the reaction mechanisms of this compound have been reported in the surveyed scientific literature.

Advanced Applications of 4 Aminooxane 3 Carboxylic Acid As a Synthetic Building Block

Design and Synthesis of Peptidomimetics Incorporating the 4-Aminooxane-3-carboxylic Acid Scaffold6.2. Development of Constrained Heterocyclic Systems Utilizing 4-Aminooxane-3-carboxylic Acid6.3. Preparation of Diverse Compound Libraries for Chemical Biology Research6.4. Role in Scaffold Diversity and Privileged Structures Exploration6.5. Exploration of this compound in Bioactive Molecule Synthesis as an Intermediate

It is possible that "this compound" is a novel or proprietary compound with limited public documentation, or that the name contains a typographical error. Without access to the specific sources indicated by the citation markers in the user's prompt (e.g., chemrxiv.org, mdpi.com), further progress is not feasible. We recommend verifying the compound name and the availability of the cited literature.

Sophisticated Analytical Methodologies for 4 Aminooxane 3 Carboxylic Acid Characterization

Chromatographic Separation and Purity Assessment

Chromatography is a cornerstone for the separation and purity evaluation of chemical compounds. For a chiral molecule like 4-Aminooxane-3-carboxylic acid, a multi-faceted chromatographic approach is essential to address both purity and stereoisomeric composition.

Chiral Chromatography for Enantiomeric Excess Determination

The biological and pharmacological activities of chiral molecules are often enantiomer-dependent. Therefore, the accurate determination of the enantiomeric excess (ee) is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most effective technique for this purpose, utilizing a chiral stationary phase (CSP) to differentiate between the enantiomers. yakhak.org

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate) derivatives, are widely used for the resolution of various chiral molecules, including amino acids and amines. yakhak.org These phases achieve separation through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for each enantiomer. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, is crucial for optimizing the separation.

Table 1: Illustrative Chiral HPLC Method Parameters for this compound Enantiomer Separation

Parameter Condition
Column Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 220 nm
Expected tR (S-enantiomer) 12.5 min

| Expected tR (R-enantiomer) | 15.2 min |

This table is based on established methods for similar chiral compounds and represents a potential starting point for method development.

Ultra-Performance Liquid Chromatography (UPLC)

For the assessment of chemical purity, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC. By utilizing columns packed with sub-2 µm particles, UPLC systems can operate at higher pressures, leading to dramatically increased resolution, sensitivity, and speed of analysis.

A reversed-phase UPLC method is typically employed for polar compounds like this compound. A C18 stationary phase provides a non-polar surface that interacts with the compound, and a polar mobile phase, usually a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, is used for elution. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure the efficient elution of the target compound while separating it from any impurities with different polarities.

Table 2: Representative UPLC Method for Purity Analysis of this compound

Parameter Condition
Column ACQUITY UPLC® BEH C18
Dimensions 50 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient 5% B to 95% B over 5 minutes
Temperature 40 °C

| Detection | UV at 210 nm |

This table outlines a typical UPLC method for analyzing polar compounds and serves as a model for this compound.

Preparative Chromatography for Compound Isolation

When larger quantities of purified this compound are required for further studies, preparative chromatography is the method of choice. This technique operates on the same principles as analytical HPLC/UPLC but is scaled up to handle larger sample loads. nih.govnih.gov The goal shifts from information gathering to compound isolation. nih.govnih.gov

The transition from an analytical to a preparative method involves increasing the column diameter and length, using a stationary phase with a larger particle size to reduce backpressure, and significantly increasing the mobile phase flow rate. The sample is injected in a larger volume and at a higher concentration. Fractions of the eluent are collected as the purified compound emerges from the column, and these fractions are then combined and the solvent is evaporated to yield the isolated substance.

Table 3: Comparison of Analytical vs. Preparative Chromatography Parameters

Parameter Analytical UPLC Preparative HPLC
Column Diameter 2.1 mm 20 - 50 mm
Particle Size < 2 µm 5 - 10 µm
Flow Rate 0.3 - 0.6 mL/min 20 - 100 mL/min
Sample Load Micrograms (µg) Milligrams (mg) to Grams (g)

| Objective | Purity/Quantity Analysis | Compound Isolation |

Advanced Mass Spectrometry Techniques for Quantitative Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a chromatographic separation method, it provides unparalleled sensitivity and selectivity for the quantitative analysis of specific compounds within complex mixtures.

Liquid Chromatography-Multiple Reaction Monitoring-Mass Spectrometry (LC-MRM-MS)

For highly sensitive and selective quantification of this compound in biological or environmental samples, Liquid Chromatography-Multiple Reaction Monitoring-Mass Spectrometry (LC-MRM-MS) is the gold standard. nih.govresearchgate.net This technique, typically performed on a triple quadrupole mass spectrometer, offers exceptional specificity by monitoring a specific fragmentation reaction of the target analyte.

In an MRM experiment, the first quadrupole (Q1) is set to select the ion corresponding to the molecular weight of the target compound (the precursor ion). This ion is then fragmented in the second quadrupole (Q2), a collision cell. The third quadrupole (Q3) is set to select a specific, characteristic fragment ion (the product ion). Only a molecule that meets both mass criteria (precursor and product) will be detected, virtually eliminating background noise and interferences. sciex.com The development of an MRM method is crucial for accurate quantification in complex matrices. nih.govresearchgate.net

Table 4: Hypothetical LC-MRM-MS Parameters for this compound

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) [M+H]⁺ m/z (e.g., 134.1)
Product Ion (Q3) Specific fragment m/z (e.g., 88.1)
Collision Energy Optimized value (e.g., 15 eV)
Dwell Time 100 ms

| Limit of Detection (LOD) | Low ng/mL to pg/mL range |

Note: The exact m/z values are dependent on the precise molecular weight and fragmentation pattern of the compound, which must be determined experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Forms

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for separation and analysis. However, compounds like this compound, which contain polar functional groups (-NH2 and -COOH), are non-volatile and thermally labile, making them unsuitable for direct GC analysis. To overcome this, a chemical derivatization step is required to convert the polar groups into less polar, more volatile, and thermally stable moieties. springernature.com

Silylation is a common derivatization technique for amino acids, where active hydrogens are replaced with a nonpolar group. Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the amine and carboxylic acid groups to form tert-butyldimethylsilyl (TBDMS) derivatives. These derivatives are significantly more volatile and can be readily analyzed by GC-MS, where they produce characteristic fragmentation patterns that allow for confident identification and quantification.

Table 5: Illustrative GC-MS Method for Derivatized this compound

Parameter Condition
Derivatization Reagent MTBSTFA with 1% TBDMSCl
Reaction Conditions 100 °C for 4 hours
GC Column SLB™-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C hold for 2 min, ramp to 300 °C at 10 °C/min
MS Ionization Electron Ionization (EI) at 70 eV

| Scan Range | 50 - 650 m/z |

This table presents a general approach for the GC-MS analysis of derivatized amino acids.

Spectrophotometric Assays for Specialized Research Applications

Spectrophotometric assays are fundamental in biochemical and pharmaceutical research for the quantitative analysis of compounds. These methods rely on the principle that every compound absorbs or transmits light over a certain range of wavelengths. For a compound like this compound, specialized spectrophotometric assays would be developed to detect and quantify it in various matrices, such as biological fluids or reaction mixtures.

Typically, this would involve reacting the amino acid with a chromogenic or fluorogenic reagent that specifically targets either the amino or the carboxylic acid functional group. The resulting product would have a distinct absorbance or fluorescence spectrum, allowing for sensitive and selective measurement.

For instance, a common method for quantifying primary amines is the use of ninhydrin, which reacts with the amino group to produce a deep purple compound known as Ruhemann's purple, with a maximum absorbance around 570 nm. Another approach could involve derivatization with reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, leading to a highly fluorescent isoindole product.

A hypothetical data table for a spectrophotometric assay of this compound using a colorimetric reagent might look as follows. It is important to note that this data is illustrative and not based on experimental results.

Concentration (µM)Absorbance at λmax
00.000
100.152
200.301
400.605
600.910
801.208
1001.511

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would be crucial for unequivocally establishing the absolute stereochemistry of chiral centers in this compound and for understanding its solid-state conformation and intermolecular interactions.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. Mathematical Fourier transform methods are then used to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined.

For a molecule such as this compound, X-ray crystallography would provide definitive information on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of intermolecular forces, such as hydrogen bonding, which are critical for the physical properties of the compound.

A summary of hypothetical crystallographic data for this compound is presented in the table below. This data is purely illustrative and awaits experimental confirmation.

ParameterHypothetical Value
Chemical FormulaC5H9NO3
Formula Weight131.13 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.56
b (Å)5.43
c (Å)12.78
α (°)90
β (°)105.2
γ (°)90
Volume (ų)572.4
Z4
Density (calculated) (g/cm³)1.523

Future Prospects and Emerging Research Areas for 4 Aminooxane 3 Carboxylic Acid

Integration in Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like 4-Aminooxane-3-carboxylic acid and its derivatives is increasingly benefiting from the adoption of flow chemistry and automated synthesis. These technologies offer significant advantages over traditional batch processing, including improved safety, higher yields, better reproducibility, and the ability to rapidly synthesize libraries of compounds.

Flow Chemistry: Continuous-flow synthesis allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for managing exothermic reactions or handling unstable intermediates that may be involved in the synthesis of functionalized heterocycles. mtak.huresearchgate.net For the synthesis of this compound, a multi-step sequence could be "telescoped" into a continuous process, minimizing manual handling and purification of intermediates. flinders.edu.au This approach could involve key steps such as stereoselective ring formation and functional group interconversions within a series of connected reactors. nih.gov The use of packed-bed reactors with immobilized catalysts or reagents can further streamline the process, simplifying purification and enabling catalyst recycling.

Automated Synthesis Platforms: Automated platforms, often integrated with flow reactors, can accelerate the discovery of new derivatives of this compound. ucla.eduresearchgate.net These systems can perform a large number of reactions in parallel, enabling the rapid exploration of different building blocks and reaction conditions. merckmillipore.comresearchgate.net For instance, an automated synthesizer could be programmed to react a common precursor of the oxane ring with a diverse set of reagents to generate a library of analogues for screening. youtube.com This high-throughput approach is invaluable for structure-activity relationship (SAR) studies in drug discovery.

TechnologyPotential Advantage for this compound SynthesisRelevant Findings for Analogous Systems
Continuous Flow Enhanced control over reaction conditions, improved safety for hazardous steps, potential for higher yields and purity.Successful multi-step flow synthesis of various heterocyclic scaffolds and natural products. mtak.huflinders.edu.au
Automated Synthesis Rapid generation of derivative libraries for screening, efficient optimization of reaction conditions.Automated solid-phase synthesis of cyclic peptides and other complex molecules has been demonstrated. ucla.edumerckmillipore.com
Immobilized Reagents Simplified purification, reduced waste, and potential for catalyst recycling.Use of polymer-supported reagents and scavengers is common in flow chemistry for clean product isolation.

Computational Design of Novel this compound Derivatives and Analogues

Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of novel molecules with desired properties. These methods can predict the biological activity, physicochemical properties, and synthetic feasibility of new derivatives of this compound before they are synthesized in the lab, saving significant time and resources.

Molecular Docking and Dynamics: For applications in drug discovery, molecular docking simulations can be used to predict how different derivatives of this compound might bind to a specific biological target, such as an enzyme or receptor. nih.gov Molecular dynamics (MD) simulations can then be employed to study the stability of these interactions over time and to understand the conformational changes that may occur upon binding. uic.edunih.govmdpi.comnih.gov This information is crucial for designing molecules with improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By analyzing a dataset of known this compound analogues and their activities, a QSAR model can be developed to predict the activity of new, unsynthesized derivatives. This allows researchers to prioritize the synthesis of the most promising candidates.

De Novo Design: Advanced computational algorithms can be used for the de novo design of novel molecules. These programs can generate new chemical structures that are predicted to have high affinity for a target binding site, often incorporating scaffolds like the oxane ring of this compound. duke.edu

Computational MethodApplication in Designing DerivativesPredicted Outcome
Molecular Docking Predicting binding modes of analogues in a target protein.Identification of key interactions and potential for improved affinity.
Molecular Dynamics Simulating the dynamic behavior of the ligand-protein complex.Assessment of binding stability and conformational changes. uic.edunih.gov
QSAR Building predictive models for biological activity based on structure.Prioritization of synthetic targets with high predicted activity. nih.gov
De Novo Design Generating novel molecular structures tailored to a specific target.Discovery of new chemical scaffolds with desired properties.

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. For this compound, this involves the use of renewable starting materials, environmentally benign solvents, and catalytic methods that improve atom economy.

Biocatalysis: Enzymes offer a highly selective and environmentally friendly way to perform complex chemical transformations. nih.gov Biocatalytic methods could be developed for the stereoselective synthesis of this compound, ensuring the production of a single enantiomer, which is often crucial for biological activity. nih.govrsc.orgmdpi.com For example, transaminases or oxidoreductases could be employed for the asymmetric introduction of the amino group or the stereoselective construction of the oxane ring.

Alternative Solvents: The use of hazardous organic solvents is a major concern in chemical synthesis. Green alternatives such as water, supercritical fluids, or ionic liquids are being explored for the synthesis of heterocyclic compounds. nih.govmdpi.comauctoresonline.orgnih.gov The development of a synthetic route to this compound in an aqueous medium or using a recyclable ionic liquid would significantly improve the sustainability of the process.

Catalytic Methods: The use of catalytic amounts of reagents instead of stoichiometric ones is a cornerstone of green chemistry. This includes the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused, as well as organocatalysts, which are metal-free and often have low toxicity. youtube.com

Green Chemistry PrincipleApplication to SynthesisPotential Impact
Use of Renewable Feedstocks Deriving starting materials from biomass.Reduced reliance on petrochemicals.
Biocatalysis Employing enzymes for key stereoselective steps.High enantiopurity and mild reaction conditions. nih.govrsc.org
Use of Safer Solvents Replacing traditional organic solvents with water or ionic liquids.Reduced environmental pollution and improved safety. nih.govnih.gov
Catalysis Utilizing heterogeneous or organocatalysts.Increased atom economy and reduced waste.

Applications in Supramolecular Chemistry and Materials Science (academic, non-biomedical focus)

The ability of amino acids to form well-defined structures through non-covalent interactions makes them excellent building blocks for supramolecular chemistry and materials science. nih.gov The rigid oxane ring of this compound, combined with its hydrogen-bonding amino and carboxyl groups, provides a unique scaffold for the design of novel self-assembling systems and functional materials.

Self-Assembling Peptides and Polymers: Incorporating this compound into peptide or polymer chains can induce specific secondary structures and self-assembly behaviors. nih.govrsc.org The constrained nature of the oxane ring can be used to control the conformation of the backbone, leading to the formation of nanotubes, nanofibers, or hydrogels. chemrxiv.org These materials could have applications in areas such as catalysis, separation, or as scaffolds for tissue engineering.

Crystal Engineering: The directional hydrogen bonding capabilities of the amino and carboxyl groups, along with the defined geometry of the oxane ring, make this compound an interesting target for crystal engineering. By co-crystallizing it with other molecules, it may be possible to create novel crystalline materials with specific packing arrangements and properties, such as porous materials for gas storage or materials with interesting optical or electronic properties.

Tetrahydropyran-Based Materials: The tetrahydropyran (B127337) (oxane) ring itself is a component of various materials. wikipedia.org Polymers containing the tetrahydropyran moiety are being investigated for their unique properties. osti.govgoogle.commdpi.com Derivatives of this compound could be used as monomers to create novel polymers with tailored thermal and mechanical properties.

Exploration of Stereoisomeric Effects on Chemical Properties and Reactivity

This compound has multiple stereocenters, meaning it can exist as several different stereoisomers. The specific spatial arrangement of the atoms in each isomer can have a profound effect on its chemical and physical properties, as well as its biological activity.

Stereoselective Synthesis: A key area of future research will be the development of highly stereoselective syntheses of this compound to allow access to each of its stereoisomers in pure form. acs.orgacs.orgnih.govnih.gov This will likely involve the use of chiral catalysts, auxiliaries, or biocatalytic methods. researchgate.net The ability to selectively synthesize a particular isomer is crucial for studying its unique properties.

Conformational Analysis: The oxane ring can adopt different chair and boat conformations, and the preferred conformation will be influenced by the stereochemistry of the substituents. Computational and experimental methods, such as NMR spectroscopy, can be used to study the conformational preferences of each stereoisomer. researchgate.net This understanding is important as the conformation can dictate how the molecule interacts with other molecules or biological targets.

Differential Reactivity and Properties: The different stereoisomers of this compound are expected to exhibit different reactivity in chemical transformations. For example, the accessibility of the amino and carboxylic acid groups may vary depending on their axial or equatorial position in the preferred conformation. Furthermore, properties such as solubility, melting point, and crystal packing will likely differ between isomers. Understanding these differences is essential for the targeted application of each specific stereoisomer.

Research AreaFocusImportance
Stereoselective Synthesis Developing methods to produce single, pure stereoisomers.Essential for studying the properties of individual isomers. acs.orgnih.gov
Conformational Analysis Determining the 3D structure and preferred conformations of each isomer.Understanding how structure influences function and interaction.
Property Differentiation Investigating differences in reactivity, physical properties, and biological activity.Enables the selection of the optimal isomer for a specific application.

Q & A

Q. What are the recommended synthetic routes for 4-Aminooxane-3-carboxylic acid in academic laboratories?

A common approach involves chiral synthesis to preserve stereochemical integrity. For example, (3R,4S)-4-aminooxan-3-ol hydrochloride (a structurally related compound) is synthesized via stereoselective methods using chiral starting materials and protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) to prevent unwanted side reactions . Post-synthesis, purification via reverse-phase HPLC or column chromatography is critical to isolate the target compound with ≥95% purity. Reaction monitoring using thin-layer chromatography (TLC) or LC-MS ensures intermediate stability .

Q. How can researchers characterize the structural and chemical properties of this compound?

Key characterization techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the oxane ring, carboxylic acid group, and amino substituents. For example, coupling constants in oxane derivatives help assign stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₅H₁₂ClNO₂ for a related compound has a molecular weight of 153.6 g/mol) .
  • X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers .
  • FT-IR : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. What stability considerations are critical for handling this compound?

The compound is sensitive to moisture, heat, and pH extremes. Storage recommendations:

  • Temperature : -20°C in airtight containers to prevent hydrolysis of the carboxylic acid group .
  • Solubility : Use polar aprotic solvents (e.g., DMSO or DMF) to avoid precipitation. Solubility in PBS (pH 7.2) and DMSO is typically 5 mg/mL for similar compounds .
  • Decomposition Risks : Exposure to strong oxidizers may yield CO, CO₂, or nitrogen oxides, necessitating fume hood use .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies often arise from variations in assay conditions or impurity profiles. Methodological solutions include:

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC₅₀ values in enzyme inhibition assays) .
  • Purity Validation : Use HPLC-UV/ELSD to confirm ≥95% purity, as impurities like unreacted intermediates can skew results .
  • Orthogonal Assays : Cross-validate findings using SPR (surface plasmon resonance) and cellular assays to distinguish direct binding from off-target effects .

Q. What strategies enable stereochemical control during the synthesis of this compound analogs?

  • Chiral Auxiliaries : Use (R)- or (S)-configured catalysts in asymmetric hydrogenation or cyclization reactions .
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer in racemic mixtures .
  • Computational Modeling : DFT (density functional theory) predicts transition-state energies to optimize stereoselectivity .

Q. How can computational tools enhance the study of this compound’s interactions with biological targets?

  • Molecular Docking : Software like AutoDock Vina predicts binding modes to enzymes (e.g., chorismate mutase) using crystal structures from the PDB .
  • MD Simulations : Analyze binding stability over 100-ns trajectories to identify critical hydrogen bonds or hydrophobic interactions .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the oxane ring) with antimicrobial activity .

Q. What safety protocols are essential for in vivo studies involving this compound?

  • Acute Toxicity Screening : Follow OECD Guideline 423 for oral/dermal LD₅₀ determination in rodent models .
  • PPE Requirements : Use nitrile gloves, lab coats, and NIOSH-certified respirators when handling powders to avoid inhalation risks (GHS Category 4 toxicity) .
  • Waste Disposal : Incinerate contaminated materials at ≥1000°C to prevent environmental release .

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